Ethyl 4-(trifluoromethyl)benzenesulfonate

Description

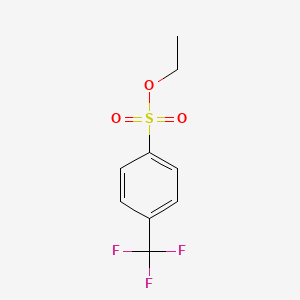

Ethyl 4-(trifluoromethyl)benzenesulfonate (CAS: Not explicitly provided; molecular formula: C₉H₉F₃O₃S, molecular weight: 254.23 g/mol) is a sulfonate ester characterized by a trifluoromethyl (-CF₃) group at the para position of the benzene ring and an ethyl ester moiety. The electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the sulfonate leaving group, making it valuable in nucleophilic substitution reactions, particularly in pharmaceutical and polymer chemistry .

Properties

Molecular Formula |

C9H9F3O3S |

|---|---|

Molecular Weight |

254.23 g/mol |

IUPAC Name |

ethyl 4-(trifluoromethyl)benzenesulfonate |

InChI |

InChI=1S/C9H9F3O3S/c1-2-15-16(13,14)8-5-3-7(4-6-8)9(10,11)12/h3-6H,2H2,1H3 |

InChI Key |

BIVDDFZOCLSYAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Esterification Method

Reaction : 4-(trifluoromethyl)benzenesulfonyl chloride reacts with ethanol in the presence of a base or catalyst to form this compound.

Catalysts/Base : Commonly triethylamine or inorganic bases such as potassium hydroxide (KOH) are used to neutralize the HCl generated and catalyze the reaction.

Solvent : Dichloromethane (methylene chloride) is frequently employed as the reaction medium.

Conditions : Room temperature or slightly elevated temperatures, with reaction times ranging from 2 to 3 hours.

Yield : High yields reported, often exceeding 85%, with optimized conditions reaching up to 96%.

Representative Procedure (Adapted from Analogous Tosylate Synthesis)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane | Formation of a clear solution |

| 2 | Add ethanol and potassium hydroxide (5-10% molar equivalent relative to ethanol), plus triethylamine | Stir at room temperature for 2-3 hours |

| 3 | Wash reaction mixture with saturated brine to remove inorganic salts | Organic phase isolation |

| 4 | Concentrate and dry organic phase | Obtain this compound as product |

Comparative Analysis with Related Sulfonate Ester Preparations

| Parameter | This compound | 2-(2-Thienyl)ethyl 4-methylbenzenesulfonate (Analog) |

|---|---|---|

| Sulfonyl chloride precursor | 4-(trifluoromethyl)benzenesulfonyl chloride | p-Toluenesulfonyl chloride (Tosyl chloride) |

| Alcohol used | Ethanol | 2-(2-thienyl)ethanol |

| Catalyst/Base | Potassium hydroxide, triethylamine | Potassium hydroxide, triethylamine |

| Solvent | Dichloromethane | Dichloromethane |

| Temperature | Room temperature | Room temperature |

| Reaction time | 2–3 hours | 2–3 hours |

| Yield | Up to 96% (optimized) | Up to 96% (reported) |

| Industrial suitability | High, due to mild conditions and high yield | High, demonstrated in patent CN103360363A |

Research Findings and Industrial Relevance

The use of potassium hydroxide as a catalyst significantly accelerates the esterification reaction and improves yield compared to traditional triethylamine-only catalysis.

The room temperature reaction conditions reduce energy consumption and minimize side reactions such as hydrolysis.

The dichloromethane solvent system ensures good solubility of reactants and ease of work-up.

The methodology is scalable and cost-effective , suitable for industrial synthesis of sulfonate esters including this compound.

Although specific literature on this compound is limited, analogous methods for related sulfonate esters (e.g., 2-(2-thienyl)ethyl 4-methylbenzenesulfonate) provide a robust framework for its preparation.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | 4-(trifluoromethyl)benzenesulfonyl chloride, ethanol |

| Catalyst/base | Potassium hydroxide (5-10 mol%), triethylamine |

| Solvent | Dichloromethane (methylene chloride) |

| Temperature | Ambient (20–25 °C) |

| Reaction time | 2–3 hours |

| Work-up | Saturated brine wash, organic phase concentration and drying |

| Yield | 85–96% |

| Advantages | Mild conditions, high yield, low cost, industrial scalability |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzenesulfonates.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Ethyl 4-(trifluoromethyl)benzenesulfonate is utilized in various fields of scientific research:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a precursor for other functionalized compounds.

Biology: It is used in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)benzenesulfonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The sulfonate ester group acts as a good leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Ethyl 4-(Trifluoromethyl)benzenesulfonate and Analogs

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The -CF₃ group in this compound significantly enhances the leaving group ability of the sulfonate compared to analogs like 4e (with -CH₃) .

- In contrast, 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate leverages the -CF₃ group on the ethyl chain to stabilize the sulfonate, though its reactivity profile differs due to steric and electronic effects .

Functional Group Diversity: Sulfonamide derivatives (e.g., Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate) exhibit distinct reactivity, favoring nucleophilic attack at the sulfonamide nitrogen rather than sulfonate displacement . Ethyl 4-(tosyloxy)benzoate (4e) demonstrates how ester groups can improve solubility and stability in organic media .

Synthetic Utility :

- This compound is employed in synthesizing complex bicyclic structures (e.g., ), where its strong leaving group capability facilitates nucleophilic substitutions under basic conditions (e.g., Cs₂CO₃, 120°C) .

- 4-(Trifluoromethyl)phenyl benzenesulfonate, lacking an ethyl ester, is more suited for applications requiring hydrolytic stability, such as polymer crosslinking .

Pharmacological and Industrial Relevance

- Pharmaceuticals : The -CF₃ group is prevalent in drugs like Vicriviroc Maleate (), where it enhances metabolic stability and bioavailability. This compound may serve as a precursor for similar trifluoromethyl-containing APIs .

- Polymer Chemistry : Analogs like ethyl 4-(2-triethoxysilylethyl)benzenesulfonate () are used in synthesizing polysilsesquioxanes, highlighting the role of sulfonates in hybrid material design .

Biological Activity

Ethyl 4-(trifluoromethyl)benzenesulfonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, including in vitro evaluations, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonate group attached to a phenyl ring with a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

1. Inhibitory Activity Against Human Neutrophil Elastase (hNE)

A study evaluated several benzenesulfonic acid derivatives, including those related to this compound, for their inhibitory effects on hNE, an enzyme implicated in acute respiratory distress syndrome (ARDS). While most compounds exhibited low inhibitory activity, some derivatives showed moderate inhibition with IC50 values around 35.2 μM, suggesting potential therapeutic applications in inflammatory diseases .

2. Antimycobacterial Activity

Research has indicated that benzenesulfonate derivatives possess significant antimycobacterial properties. For instance, derivatives with similar structures demonstrated minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis. The most active compounds in this category had MIC values as low as 1 µmol/L, indicating that structural modifications, including the incorporation of trifluoromethyl groups, can enhance biological efficacy against mycobacterial strains .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is critical in enhancing the biological activity of sulfonate derivatives. Studies have shown that this group contributes to increased interaction with target proteins through hydrogen bonding and improved membrane permeability due to its electron-withdrawing nature .

Case Study: In Vitro Evaluation of Antimycobacterial Activity

A comprehensive study examined various benzenesulfonate derivatives against multiple strains of M. tuberculosis. The results highlighted the importance of substituent positions on the phenyl ring. Notably, compounds with para-substituents exhibited superior activity compared to ortho or meta substitutions. The most potent derivative showed an MIC comparable to standard treatments like isoniazid (INH) .

Table: Summary of Biological Activities

| Compound | Target | Activity Type | IC50/MIC (µM) |

|---|---|---|---|

| This compound | Human Neutrophil Elastase | Inhibitory | 35.2 |

| 4-Chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate | Mycobacterium tuberculosis | Antimycobacterial | 1 |

| Various benzenesulfonates | Multiple cancer cell lines | Cytotoxicity | >50 (no inhibition observed) |

Q & A

Q. What are the established synthetic routes for Ethyl 4-(trifluoromethyl)benzenesulfonate, and how do reaction conditions influence yield?

this compound is synthesized via sulfonation of 4-(trifluoromethyl)benzene followed by esterification with ethanol. Key parameters include:

- Temperature control : Excess heat may hydrolyze the sulfonate ester.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Yield optimization often requires iterative adjustment of molar ratios and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ~ -60 ppm for CF₃).

- LCMS/HPLC : Validates purity (>95%) and molecular weight (e.g., m/z 284 [M+H]+) .

- X-ray crystallography : Resolves crystal packing and confirms sulfonate ester geometry, though crystallization may require slow evaporation from ethanol .

Q. What are the primary research applications of this compound in non-commercial contexts?

- Corrosion inhibition : Acts as a rust inhibitor for metals like steel due to its sulfonate group’s chelating properties .

- Organic synthesis : Serves as an electrophilic reagent in Suzuki-Miyaura couplings, leveraging the sulfonate as a leaving group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing CF₃ group activates the sulfonate ester toward nucleophilic attack, accelerating reactions with amines or thiols. However, steric hindrance from the CF₃ group can reduce accessibility, requiring:

- Temperature modulation : Elevated temperatures (80–100°C) mitigate steric effects.

- Solvent optimization : DMSO or DMF enhances nucleophilicity of reactants .

Q. What experimental strategies address contradictions in reported synthetic yields (e.g., 60–85%)?

Discrepancies arise from:

- Moisture sensitivity : Hydrolysis of intermediates can occur; use anhydrous conditions and molecular sieves.

- Catalyst deactivation : Replace homogeneous acids with solid acid catalysts (e.g., Amberlyst-15) for recyclability.

- Byproduct formation : Monitor via TLC and employ column chromatography for purification .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Q. What role does this compound play in designing bioactive molecules?

The sulfonate group facilitates prodrug development by enabling esterase-triggered release of active moieties. For example:

Q. What computational methods predict the compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina to model binding to sulfotransferases or metalloenzymes.

- MD simulations : Assess stability of enzyme-ligand complexes in explicit solvent (e.g., GROMACS). Validate predictions with SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.